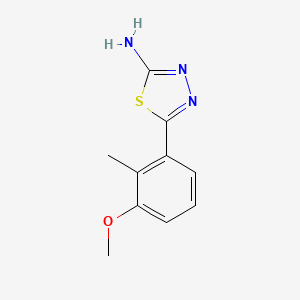
6-Bromo-4-hydroxy-8-nitrocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxy-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin followed by bromination. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position . The bromination step involves the use of bromine or a brominating agent to introduce the bromine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as ultrasound-assisted synthesis, can also be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-8-nitrocoumarin.
Reduction: Formation of 6-bromo-4-hydroxy-8-aminocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-hydroxy-8-nitrocoumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-8-nitrocoumarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The bromine atom can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives with anticoagulant properties.
6-Bromo-4,7-dimethylcoumarin: Known for its high lipophilicity and potential use in drug delivery.
4-Methyl-7-hydroxy-6-nitrocoumarin: Another nitro-substituted coumarin with distinct biological activities.
Uniqueness
6-Bromo-4-hydroxy-8-nitrocoumarin is unique due to the combination of bromine, hydroxyl, and nitro groups, which confer specific chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C9H4BrNO5 |
|---|---|
Molecular Weight |
286.04 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H |
InChI Key |
PTRLDSARIFPJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)



![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)


